molecular formula C11H16FNO B13274672 1-{[(4-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol

1-{[(4-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol

Cat. No.: B13274672
M. Wt: 197.25 g/mol
InChI Key: GXLJLVQRQAHYHT-UHFFFAOYSA-N
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Description

1-{[(4-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a fluorophenyl group attached to an amino alcohol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(4-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol typically involves the reaction of 4-fluorobenzylamine with acetone in the presence of a reducing agent. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Commonly used solvents include ethanol or methanol

    Catalyst: Acidic or basic catalysts can be used to facilitate the reaction

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products.

Chemical Reactions Analysis

Types of Reactions

1-{[(4-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohol derivatives

    Substitution: Formation of substituted fluorophenyl derivatives

Scientific Research Applications

1-{[(4-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[(4-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating the activity of receptors on cell surfaces.

    Pathway Modulation: Affecting signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-2-methylpropan-2-ol: Similar structure but lacks the fluorophenyl group.

    2-{[(4-Fluorophenyl)methyl]amino}-2-methylpropan-1-ol: Similar structure with a different position of the hydroxyl group.

Uniqueness

1-{[(4-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C11H16FNO

Molecular Weight

197.25 g/mol

IUPAC Name

1-[(4-fluorophenyl)methylamino]-2-methylpropan-2-ol

InChI

InChI=1S/C11H16FNO/c1-11(2,14)8-13-7-9-3-5-10(12)6-4-9/h3-6,13-14H,7-8H2,1-2H3

InChI Key

GXLJLVQRQAHYHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNCC1=CC=C(C=C1)F)O

Origin of Product

United States

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